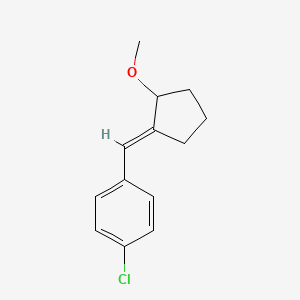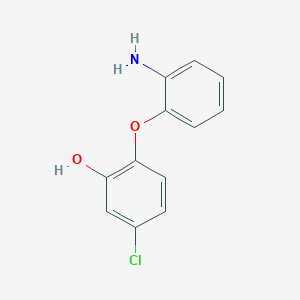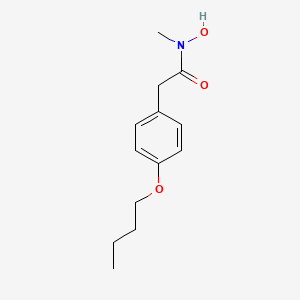
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide est un composé organique qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique et de ses propriétés uniques. Ce composé est caractérisé par la présence d’un groupe butoxy lié à un cycle phényle, qui est lui-même lié à une partie acétamide. La structure du composé lui permet de participer à une variété de réactions chimiques, ce qui le rend précieux dans la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec le (4-butoxyphényl)méthanol disponible dans le commerce.
Réaction avec le chlorure de thionyle : Le (4-butoxyphényl)méthanol est mis à réagir avec le chlorure de thionyle pour former le chlorure de (4-butoxyphényl)méthyle.
Formation de l’acétamide : Le chlorure de (4-butoxyphényl)méthyle est ensuite mis à réagir avec le N-hydroxy-N-méthylacétamide en conditions basiques pour donner le produit final.
Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le dichlorométhane et de catalyseurs comme la DMAP (4-diméthylaminopyridine) pour faciliter la réaction .
Méthodes de production industrielle
En milieu industriel, la production de N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide peut impliquer des réacteurs discontinus à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour optimiser le rendement et la pureté. L’utilisation de réacteurs à flux continu peut également être envisagée pour améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amine ou alcool correspondants.
Substitution : Le cycle phényle permet des réactions de substitution électrophile aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique impliquent souvent des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants en conditions acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des quinones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés phényliques substitués.
4. Applications de la recherche scientifique
Le N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide présente plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes. Il est également utilisé dans des études portant sur les mécanismes réactionnels et la cinétique.
Biologie : Dans la recherche biologique, le composé est étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : La structure du composé lui permet d’interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments et les études pharmacologiques.
Applications De Recherche Scientifique
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
Mécanisme D'action
Le mécanisme d’action du N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de l’activité enzymatique en se liant aux sites actifs ou aux sites allostériques des enzymes. Cette interaction peut modifier la conformation et l’activité de l’enzyme, conduisant à des changements dans les voies biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Butoxyphényl)-N-hydroxyacetamide : Ce composé est similaire en structure mais n’a pas le groupe méthyle sur la partie acétamide.
4-Butoxybenzaldéhyde : Ce composé partage le groupe butoxyphényle mais a un groupe fonctionnel aldéhyde au lieu d’un acétamide.
Unicité
Le N-hydroxy-N-méthyl-2-(4-butoxyphényl)acétamide est unique en raison de la présence à la fois du groupe butoxy et de la partie N-hydroxy-N-méthylacétamide. Cette combinaison permet une large gamme de réactions chimiques et d’interactions avec les cibles biologiques, ce qui en fait un composé polyvalent en recherche et dans les applications industrielles .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-(4-butoxyphenyl)-N-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-17-12-7-5-11(6-8-12)10-13(15)14(2)16/h5-8,16H,3-4,9-10H2,1-2H3 |
Clé InChI |
JGCLGKCTJPLHOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
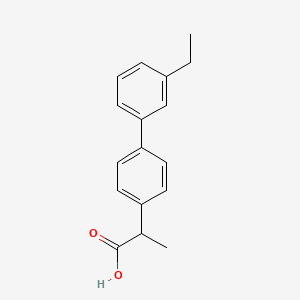
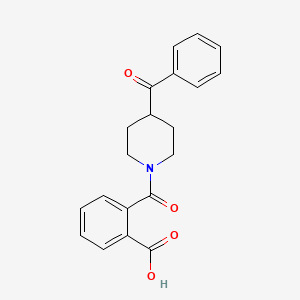

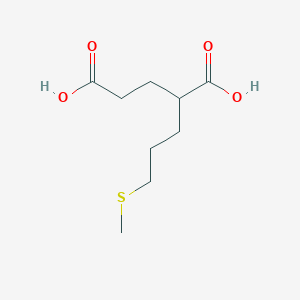

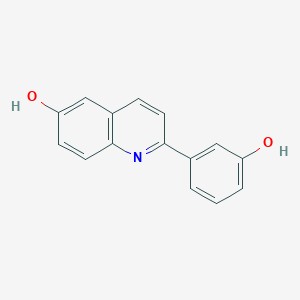

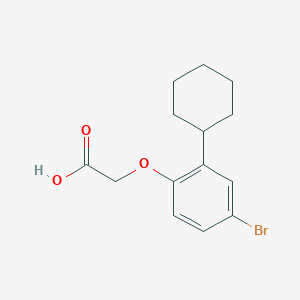
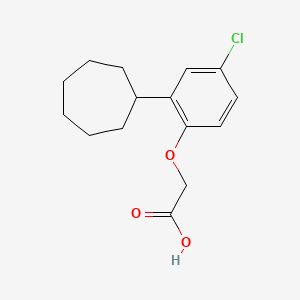
![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
